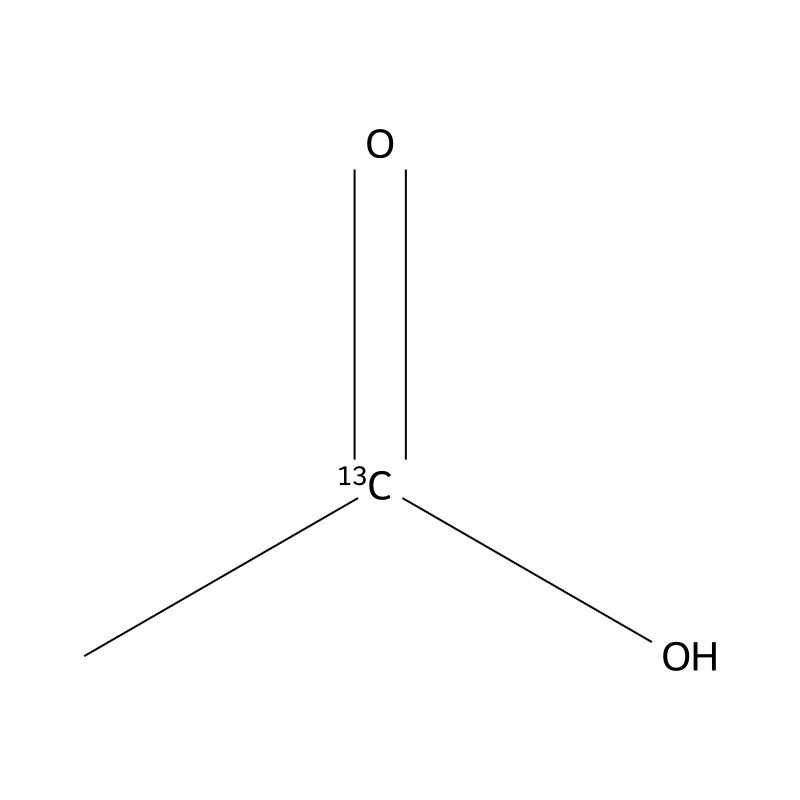

Acetic acid C-13

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acetic acid-1-13C (CAS 1563-79-7) is a site-specifically labeled stable isotope precursor featuring a 99 atom % Carbon-13 enrichment exclusively at the carboxyl position (CH3*COOH). In industrial and laboratory procurement, it serves as a foundational building block for synthesizing site-specific isotopic internal standards for LC-MS/MS, a tracer for metabolic flux analysis (MFA), and a specialized probe for nuclear magnetic resonance (NMR) and hyperpolarized magnetic resonance imaging (MRI). Unlike uniformly labeled or deuterium-substituted analogs, Acetic acid-1-13C provides a precise +1 Da mass shift and a highly isolated 13C NMR resonance at approximately 177 ppm, without altering the native kinetic properties of the methyl group. Its selection is primarily driven by workflows requiring strict preservation of biochemical reaction rates, avoidance of carbon-carbon spin coupling in downstream spectral analysis, or the exploitation of the carboxyl carbon's extended longitudinal relaxation time (T1) [1].

Substituting Acetic acid-1-13C with closely related isotopic variants critically compromises experimental integrity and downstream processability. Procurement of unlabeled acetic acid eliminates tracer visibility entirely, while substituting with Acetic acid-d4 (CD3COOD) introduces primary kinetic isotope effects (KIE) that artificially slow enzymatic reactions involving the methyl group and risks label loss via deuterium exchange in aqueous buffers [1]. More importantly, substituting with Acetic acid-2-13C (labeled at the methyl carbon) fundamentally alters the metabolic tracing outcome, as the C1 and C2 carbons of acetate are routed to entirely different positions within the tricarboxylic acid (TCA) cycle. Finally, utilizing uniformly labeled Acetic acid-13C2 introduces strong carbon-carbon scalar coupling (J-coupling), which splits NMR signals into complex multiplets, unnecessarily complicating the structural elucidation of synthesized downstream Active Pharmaceutical Ingredients (APIs) [2].

NMR Spectral Simplicity and Downstream Structural Elucidation

When synthesizing labeled internal standards, the choice of precursor dictates downstream analytical complexity. Acetic acid-1-13C provides a clean singlet in proton-decoupled 13C NMR spectra. In contrast, uniformly labeled Acetic acid-13C2 introduces a strong one-bond carbon-carbon scalar coupling. Procurement of the single-labeled 1-13C variant eliminates this coupling, streamlining automated spectral analysis and reducing the need for complex decoupling pulse sequences in routine quality control [1].

| Evidence Dimension | 13C NMR Signal Splitting (1J_CC) |

| Target Compound Data | Singlet (0 Hz coupling to adjacent 12C) |

| Comparator Or Baseline | Acetic acid-13C2 (Uniformly labeled): Doublet with ~58.6 Hz coupling constant |

| Quantified Difference | Elimination of 58.6 Hz multiplet splitting |

| Conditions | Proton-decoupled 13C NMR at standard field strengths (e.g., 400 MHz) |

Procuring the 1-13C variant prevents unnecessary spectral overlap and simplifies the structural verification of synthesized labeled compounds.

Hyperpolarized MRI Probe Suitability via T1 Relaxation

For dynamic nuclear polarization (DNP) MRI applications, the tracer must retain its hyperpolarized state long enough to be injected and imaged. The carboxyl carbon in Acetic acid-1-13C lacks directly attached protons, resulting in weak dipole-dipole interactions and a highly extended longitudinal relaxation time (T1). Conversely, the methyl carbon in Acetic acid-2-13C undergoes rapid relaxation due to its three attached protons. This makes Acetic acid-1-13C the mandatory procurement choice for hyperpolarized acetate imaging [1].

| Evidence Dimension | Longitudinal Relaxation Time (T1) in solution |

| Target Compound Data | Acetic acid-1-13C (Carboxyl carbon): ~40 seconds |

| Comparator Or Baseline | Acetic acid-2-13C (Methyl carbon): < 5 seconds |

| Quantified Difference | >8-fold increase in T1 relaxation time |

| Conditions | In vivo / aqueous solution at physiological pH and standard clinical magnetic field strengths (3T) |

An 8-fold longer T1 relaxation time provides the critical time window required to transfer, inject, and image the hyperpolarized tracer before signal decay.

Preservation of Native Biochemical Kinetics

When utilized as a substrate in enzymatic assays (e.g., acetyl-CoA synthetase), the tracer must not alter the reaction rate. Acetic acid-1-13C exhibits a negligible heavy-atom kinetic isotope effect. In contrast, substituting with Acetic acid-d4 (deuterium-labeled) introduces a substantial primary kinetic isotope effect due to the higher zero-point energy of C-D bonds compared to C-H bonds, which artificially bottlenecks metabolic pathways and skews quantitative flux data [1].

| Evidence Dimension | Kinetic Isotope Effect (KIE) magnitude |

| Target Compound Data | Acetic acid-1-13C: k12/k13 ≈ 1.01 to 1.05 |

| Comparator Or Baseline | Acetic acid-d4: kH/kD > 3.0 |

| Quantified Difference | Prevention of >300% artificial reduction in enzymatic reaction rates |

| Conditions | Enzymatic processing of the acetate methyl group in aqueous biological assays |

Procuring 13C over deuterium ensures the labeled tracer behaves kinetically identically to native acetate, preventing artifactual data in metabolic studies.

Site-Specific TCA Cycle Routing

In metabolic flux analysis, the position of the 13C label dictates which downstream metabolites become enriched. When Acetic acid-1-13C is converted to acetyl-CoA and enters the TCA cycle, the label is specifically incorporated into the C-5 position of alpha-ketoglutarate. If Acetic acid-2-13C is procured instead, the label routes to the C-4 position. This positional divergence is absolute and dictates the selection of the precursor based on the specific metabolic node being interrogated [1].

| Evidence Dimension | Label incorporation site in alpha-ketoglutarate |

| Target Compound Data | Acetic acid-1-13C: 100% routing to C-5 |

| Comparator Or Baseline | Acetic acid-2-13C: 100% routing to C-4 |

| Quantified Difference | Complete shift in downstream isotopic mass distribution vectors (MDVs) |

| Conditions | First turn of the TCA cycle following acetyl-CoA condensation with oxaloacetate |

Procurement must align exactly with the target metabolic pathway, as 1-13C and 2-13C are functionally non-interchangeable for resolving directional fluxes.

Hyperpolarized 13C MRI Probe Manufacturing

Due to the >40-second T1 relaxation time of its carboxyl carbon, Acetic acid-1-13C is the required precursor for formulating hyperpolarized acetate probes via Dynamic Nuclear Polarization (DNP). It is utilized to assess real-time myocardial metabolism and tumor microenvironments, where the rapid signal decay of methyl-labeled alternatives (T1 < 5s) renders them unusable [1].

Synthesis of Site-Specific Labeled Internal Standards

In pharmaceutical manufacturing and bioanalysis, Acetic acid-1-13C is procured to synthesize +1 Da mass-shifted internal standards for LC-MS/MS. By avoiding the use of uniformly labeled Acetic acid-13C2, chemists prevent unwanted J-coupling in intermediate NMR validation steps, streamlining the structural confirmation of the final API [2].

Mitochondrial Metabolic Flux Analysis (MFA)

For mapping the tricarboxylic acid (TCA) cycle, Acetic acid-1-13C is selected to specifically trace the fate of the carboxyl carbon into the C-5 position of alpha-ketoglutarate. Its negligible kinetic isotope effect ensures that acetyl-CoA synthetase processing rates remain identical to native biological conditions, providing highly accurate, artifact-free flux quantification [3].

References

- [1] Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research. Neoplasia, 13(2), 81-97.

- [2] Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- [3] Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant